Flavour Use-Level Potency: Methyl 2-Hexenoate Requires ~10–400× Lower Concentration Than Methyl Hexanoate in Finished Products
Methyl 2-hexenoate achieves full organoleptic impact at a recommended finished-product concentration of only 0.05–0.1 ppm, whereas methyl hexanoate (FEMA 2708), its direct saturated analog, requires 1–20 mg/kg (1–20 ppm) in finished food products to deliver equivalent flavour strength [1]. This represents an approximately 10- to 400-fold difference in effective use concentration, making methyl 2-hexenoate a high-potency topnote ingredient [1].
| Evidence Dimension | Flavour use concentration in finished product (ppm or mg/kg) |
|---|---|
| Target Compound Data | 0.05–0.1 ppm in finished product |
| Comparator Or Baseline | Methyl hexanoate (FEMA 2708): 1–20 mg/kg (1–20 ppm) in finished food products |
| Quantified Difference | Methyl 2-hexenoate is 10–400× more potent (10× at 0.1 vs 1 ppm; 400× at 0.05 vs 20 ppm) |
| Conditions | Flavour composition usage recommendations from FEMA GRAS evaluations and industry technical datasheets (ChemicalBook, Perflavory) |
Why This Matters
Procurement decisions for flavour raw materials must account for this potency differential: substituting methyl hexanoate for methyl 2-hexenoate would require dramatically higher dosing, altering formulation cost, flavour balance, and potentially exceeding regulatory use limits.
- [1] FoodMate. Chinese Food Additive Standard GB 2760-2014. Methyl hexanoate (FEMA 2708): recommended dosage 1–20 mg/kg. View Source
